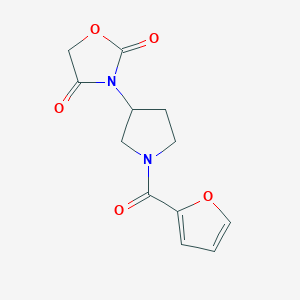

3-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5/c15-10-7-19-12(17)14(10)8-3-4-13(6-8)11(16)9-2-1-5-18-9/h1-2,5,8H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOCLORBUYJVQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl derivative, which is then reacted with a pyrrolidine derivative under controlled conditions to form the intermediate. This intermediate is subsequently cyclized to form the oxazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl groups can be reduced to form alcohol derivatives.

Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohol derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: The compound may have applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione would depend on its specific interactions with molecular targets. For example, if it is used as a drug, it may bind to specific enzymes or receptors, modulating their activity. The furan and pyrrolidine rings could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Oxazolidinedione Derivatives: The target compound shares the oxazolidinedione core with (Z)-5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione.

- Heterocyclic Diversity : The pyrazole-hydrazone derivative () lacks the oxazolidinedione core but shares nitrogen-rich heterocyclic features, which are critical for hydrogen bonding in biological systems .

- Sulfur vs. Oxygen Linkages : The 5-(3-chlorophenylsulfanyl) pyrazole compound () incorporates sulfur, which may confer distinct electronic and steric effects compared to the oxygen-dominated linkages in the target compound .

Computational and Experimental Insights

Crystallographic and NMR Analysis

While crystallographic data for the target compound is unavailable, SHELXL () has been widely used to refine structures of similar oxazolidinediones, emphasizing the role of substituents in packing efficiency and intermolecular interactions . NMR data for oxazolidinedione derivatives (e.g., methoxy-substituted analogs) reveal deshielding effects on carbonyl groups, suggesting electron-withdrawing substituents stabilize the oxazolidinedione ring .

Docking Studies and Receptor Interactions

AutoDock4 () enables comparative analysis of binding modes. For example, the furan-2-carbonyl group in the target compound may engage in π-π stacking or hydrogen bonding with receptors, akin to sulfur-containing pyrazoles () interacting with hydrophobic enzyme pockets .

Biological Activity

3-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a synthetic compound that combines furan, pyrrolidine, and oxazolidine moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-microbial research. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthetic methodologies.

Chemical Structure and Properties

The molecular formula for 3-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is . The compound features a furan ring that is crucial for its biological activity, as well as an oxazolidine core that is known for its pharmacological properties.

Synthesis

The synthesis of 3-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. The initial step often includes the preparation of a furan-2-carbonyl derivative, which is then reacted with a pyrrolidine derivative to form an intermediate. This intermediate undergoes cyclization to yield the final oxazolidine structure. Optimization of reaction conditions is critical for maximizing yield and purity.

Anticancer Properties

Research has indicated that derivatives of oxazolidinones exhibit significant anticancer activity. For instance, a study highlighted that certain oxazolidinone derivatives could inhibit cell proliferation in various cancer cell lines, suggesting that the structural features of these compounds play a vital role in their efficacy .

Case Study:

A specific investigation into oxazolidinone compounds revealed that modifications to the furan and pyrrolidine components significantly enhanced their cytotoxic effects against human cancer cell lines. The study reported IC50 values indicating effective inhibition at low concentrations .

Antimicrobial Activity

The antimicrobial potential of 3-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has also been explored. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of the furan ring is thought to contribute to this activity by facilitating interaction with bacterial enzymes .

Data Summary:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | Staphylococcus aureus | 12 µg/mL |

| 3-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | Escherichia coli | 25 µg/mL |

The biological activity of this compound can be attributed to its ability to interfere with essential cellular processes. For instance, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the ribosomal subunit. This mechanism is crucial for their antimicrobial efficacy and may also play a role in their anticancer properties by disrupting protein synthesis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.